molecular formula C13H18N2O4 B14859459 Tert-butyl (2-formyl-6-methoxypyridin-4-YL)methylcarbamate

Tert-butyl (2-formyl-6-methoxypyridin-4-YL)methylcarbamate

Cat. No.: B14859459
M. Wt: 266.29 g/mol
InChI Key: ARRWZZVSKKNQBX-UHFFFAOYSA-N
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Description

Tert-butyl (2-formyl-6-methoxypyridin-4-YL)methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-formyl-6-methoxypyridin-4-YL)methylcarbamate typically involves the reaction of 2-formyl-6-methoxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-formyl-6-methoxypyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl (2-formyl-6-methoxypyridin-4-YL)methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-formyl-6-methoxypyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and carbamate groups may also contribute to the compound’s overall reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-aminophenyl)carbamate: Similar structure but with an amino group instead of a formyl group.

    Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar structure but with a bromo group instead of a formyl group.

Uniqueness

Tert-butyl (2-formyl-6-methoxypyridin-4-YL)methylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the formyl, methoxy, and carbamate groups makes it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(2-formyl-6-methoxypyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)14-7-9-5-10(8-16)15-11(6-9)18-4/h5-6,8H,7H2,1-4H3,(H,14,17)

InChI Key

ARRWZZVSKKNQBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)OC)C=O

Origin of Product

United States

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